N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a chlorophenyl group, a pyrimidinyl group, and an acetamide moiety
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-9-15(10-8-13)20-22-14(2)11-19(24-20)26-12-18(25)23-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJHRGTWFQPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methylphenyl groups through nucleophilic aromatic substitution.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the pyrimidine ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamides or pyrimidine derivatives.
N-(2-chlorophenyl)acetamide: A simpler analogue with similar structural features.
2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: Lacking the chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogues.
Biological Activity
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide, also known as M180-0071, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and anticancer properties.
- Receptor Interaction : It potentially interacts with specific receptors, modulating their activity and leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound was tested against various cancer cell lines, including HepG2 (liver cancer). The results indicated significant anti-proliferative effects with varying potency depending on structural modifications. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
| Compound | IC (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Low |
The order of anticancer activity was determined as follows: 6d > 6b > 6f > 6a > 6c > 6e, indicating that structural modifications significantly influence efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate to strong activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the aryl rings significantly impact the biological activity of this compound:
- Electron-Donating Groups : Enhance anti-proliferative activity.
- Electron-Withdrawing Groups : Generally reduce potency.
Study on HepG2 Cell Lines
A focused study on the HepG2 cell line demonstrated that exposure to varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The MTT assay revealed significant cytotoxicity at lower concentrations, confirming its potential as an anticancer agent .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary. Animal models will help elucidate the pharmacokinetics and therapeutic potential of this compound in treating cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
